2-[4-(Methoxycarbonyl)phenyl]butanoic acid
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Overview
Description
2-[4-(Methoxycarbonyl)phenyl]butanoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of butanoic acid with a methoxycarbonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxycarbonyl)phenyl]butanoic acid typically involves the esterification of 4-(methoxycarbonyl)phenylboronic acid with butanoic acid. The reaction is carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions. The process may also involve the use of solvents like tetrahydrofuran (THF) and methanol to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxycarbonyl)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions
Major Products
The major products formed from these reactions include various derivatives of butanoic acid and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(Methoxycarbonyl)phenyl]butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Methoxycarbonyl)phenyl]butanoic acid involves its interaction with specific molecular targets. In biochemical assays, it acts as a ligand that binds to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: A precursor in the synthesis of 2-[4-(Methoxycarbonyl)phenyl]butanoic acid.
4-Methoxycarbonylphenylboronic acid pinacol ester: Another related compound used in organic synthesis.
4-Carboxyphenylboronic acid: Shares similar structural features and is used in similar applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility in organic synthesis and potential in pharmaceutical research make it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(4-methoxycarbonylphenyl)butanoic acid |
InChI |
InChI=1S/C12H14O4/c1-3-10(11(13)14)8-4-6-9(7-5-8)12(15)16-2/h4-7,10H,3H2,1-2H3,(H,13,14) |
InChI Key |
PEDNOGBEPMPCBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
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